molecular formula C15H15BrN2O4S B11546374 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11546374
M. Wt: 399.3 g/mol
InChI Key: AUWQIHUKGPVZDN-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields such as chemistry, biology, and medicine . The compound is characterized by the presence of a bromothiophene moiety and a trimethoxybenzohydrazide group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 5-bromothiophene-2-carbaldehyde and 3,4,5-trimethoxybenzohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors . These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the bromothiophene moiety in N’-[(E)-(5-bromothiophen-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C15H15BrN2O4S

Molecular Weight

399.3 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C15H15BrN2O4S/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)18-17-8-10-4-5-13(16)23-10/h4-8H,1-3H3,(H,18,19)/b17-8+

InChI Key

AUWQIHUKGPVZDN-CAOOACKPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(S2)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.